molecular formula C20H13FO4 B11306675 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11306675
M. Wt: 336.3 g/mol
InChI Key: YPMRLXHCKOCVMH-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H13FO4. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. The presence of the fluorobenzyl group in its structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and 1-hydroxyxanthone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-hydroxyxanthone reacts with the fluorobenzyl group, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to ensure uniform mixing and efficient heat transfer.

    Catalysts: The addition of catalysts to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted xanthones.

Scientific Research Applications

3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and apoptosis, to achieve its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorobenzyloxy)phenylboronic acid
  • 3-((4-Fluorobenzyl)oxy)benzaldehyde
  • 4-[(4-fluorobenzyl)oxy]benzaldehyde

Uniqueness

3-[(4-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one stands out due to its unique combination of the xanthone core and the fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13FO4/c21-13-7-5-12(6-8-13)11-24-14-9-16(22)19-18(10-14)25-17-4-2-1-3-15(17)20(19)23/h1-10,22H,11H2

InChI Key

YPMRLXHCKOCVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)F)O

Origin of Product

United States

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